N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. Its structure includes a 3-methyl substituent on the triazolo-pyridine ring, a 3,4-difluorophenyl group, and a 3-methoxybenzyl moiety.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-14-24-25-21-20(7-4-10-26(14)21)31(28,29)27(16-8-9-18(22)19(23)12-16)13-15-5-3-6-17(11-15)30-2/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQLQYSJGVBJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Difluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
Pharmacological Profile
The biological activity of this compound has been investigated across various domains, including:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Studies have shown that derivatives of triazole compounds have potent activity against a range of pathogens. For instance, compounds similar in structure demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans ranging from 0.0156 μg/mL to 0.125 μg/mL .
- Anticancer Activity : Research indicates that triazole derivatives possess anticancer properties. In vitro studies have shown that compounds with similar scaffolds can inhibit cancer cell proliferation effectively. For example, a study reported that certain triazole derivatives exhibited cytotoxic effects on various cancer cell lines with IC50 values less than 10 μM .
- Anti-inflammatory Activity : The sulfonamide moiety in the compound is known for its anti-inflammatory effects. Compounds containing this functional group have been shown to reduce inflammation markers in animal models .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth. This inhibition disrupts cellular processes leading to cell death.
- Induction of Apoptosis in Cancer Cells : Similar triazole compounds have been shown to activate apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspases .
Case Studies
- Antibacterial Activity Study :
- Anticancer Screening :
Data Summary Table
Scientific Research Applications
Structural Features
The compound's structure comprises:
- A triazole ring , known for enhancing biological activity.
- A sulfonamide group , which is often associated with antibacterial effects.
- Fluorinated phenyl groups , which can influence pharmacokinetics and enhance lipophilicity.
Anticancer Activity
Research has indicated that compounds containing the triazole moiety demonstrate promising anticancer properties. The mechanism involves:
- Inhibition of cell proliferation : Studies show that derivatives of this compound have lower IC50 values against various cancer cell lines, indicating significant antiproliferative effects. For example, related compounds have shown IC50 values as low as 9.6 μM in human T-lymphocyte cells .
Case Study
A study involving derivatives of triazolo[4,3-a]pyridine sulfonamides revealed that modifications to the triazole ring can enhance therapeutic efficacy against cancer cell lines, supporting the potential of this compound as an anticancer agent.
Anti-inflammatory Effects
The sulfonamide group contributes to the compound's anti-inflammatory properties. Research indicates that:
- Compounds with sulfonamide structures can modulate inflammatory pathways, potentially reducing cytokine levels associated with inflammation.
Antimicrobial Activity
The presence of the sulfonamide group also suggests potential antimicrobial effects. Key findings include:
- Broad-spectrum antibacterial activity : The compound has been shown to exhibit activity against various bacterial strains. The mechanism is likely linked to the inhibition of bacterial folic acid synthesis, a well-known action of sulfonamides .
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating therapeutic potential:
- Absorption : The compound's lipophilicity may influence absorption characteristics.
- Distribution : Sulfonamides generally exhibit good tissue distribution.
- Metabolism : Further studies are needed to elucidate metabolic pathways.
- Toxicity : Preliminary studies indicate low toxicity levels; however, comprehensive assessments are necessary.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, physicochemical, and functional attributes of the target compound with its analogs. Data are derived from and related structural inferences:
Notes:
- Structural Impact: Fluorine vs. Chlorine: The target’s 3,4-difluorophenyl group may offer better metabolic stability than 8a’s 3-chlorobenzyl, as fluorine is less prone to enzymatic degradation . Methyl on Triazolo Core: The 3-methyl group (shared with 8c) may enhance hydrophobic interactions in enzyme active sites compared to 8a, which lacks this substituent .
Physicochemical Properties :
- The target’s estimated molecular weight (~449.6) is higher than 8a (435.6) due to additional fluorine and methoxy groups.
- Melting points correlate with crystallinity; 8c’s higher melting point (168–169°C vs. 8a’s 160–162°C) suggests stronger intermolecular forces from its dimethylphenyl and methoxy groups .
Bioactivity Inference :
Research Findings and Implications
- Synthetic Feasibility : The target compound can likely be synthesized using methods similar to ’s General Procedure D, involving coupling of sulfonamide intermediates with substituted benzyl halides .
- Docking Studies : Molecular docking tools like AutoDock Vina () could predict the target’s binding affinity to enzymes such as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target .
- SAR Insights :
- 3,4-Difluorophenyl : May improve target selectivity over 3,5-difluorophenyl (8a) due to altered halogen bonding patterns.
- 3-Methoxybenzyl : The methoxy group’s electron-donating nature could enhance solubility without compromising membrane permeability, addressing a common limitation in sulfonamide drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
